molecular formula C6H2ClF2NO2 B1591473 2-Chloro-1,3-difluoro-5-nitrobenzene CAS No. 3828-41-9

2-Chloro-1,3-difluoro-5-nitrobenzene

Cat. No. B1591473
CAS RN: 3828-41-9
M. Wt: 193.53 g/mol
InChI Key: QWJLYOSFSRRDLO-UHFFFAOYSA-N
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Description

Synthesis Analysis

2-Chloro-1,3-difluoro-5-nitrobenzene serves as a precursor in the synthesis of complex fluorinated compounds. It offers pathways for creating materials with desirable properties like high stability and specific reactivity. For instance, the synthesis of new 4-pentafluorosulfanyl and 4-perfluoroalkylthio derivatives of chloro-nitrobenzene derivatives explores the introduction of electron-withdrawing substituents to activate the halogen for nucleophilic attacks.


Molecular Structure Analysis

The molecular formula of 2-Chloro-1,3-difluoro-5-nitrobenzene is C6H2ClF2NO2 . Its average mass is 193.535 Da and its monoisotopic mass is 192.974213 Da .


Chemical Reactions Analysis

2-Chloro-1,3-difluoro-5-nitrobenzene’s reactivity makes it a candidate for studies in environmental remediation. The compound’s interactions with zero-valent iron metal have been explored for the reduction of nitro aromatic compounds (NACs), a class of pollutants.


Physical And Chemical Properties Analysis

2-Chloro-1,3-difluoro-5-nitrobenzene is a yellow crystalline solid that is soluble in most organic solvents. Its molecular weight is 193.54 .

Scientific Research Applications

Chemical Synthesis and Modifications

2-Chloro-1,3-difluoro-5-nitrobenzene serves as a precursor in the synthesis of complex fluorinated compounds, offering pathways for creating materials with desirable properties like high stability and specific reactivity. For instance, the synthesis of new 4-pentafluorosulfanyl and 4-perfluoroalkylthio derivatives of chloro-nitrobenzene derivatives explores the introduction of electron-withdrawing substituents to activate the halogen for nucleophilic attacks, paving the way for synthesizing N- and S-containing groups within the benzene ring. Such chemical modifications demonstrate the compound's utility in producing materials for agricultural, pharmaceutical, and industrial applications (Sipyagin et al., 2004).

Environmental Remediation

2-Chloro-1,3-difluoro-5-nitrobenzene's reactivity also makes it a candidate for studies in environmental remediation. The compound's interactions with zero-valent iron metal have been explored for the reduction of nitro aromatic compounds (NACs), a class of pollutants. Iron metal's properties facilitate the reduction of nitrobenzene to aniline, with implications for cleaning up contaminated groundwater. This research highlights the potential for applying 2-Chloro-1,3-difluoro-5-nitrobenzene in environmental science to mitigate pollution and promote sustainability (Agrawal & Tratnyek, 1996).

Materials Science

In the realm of materials science, the compound's derivatives have been investigated for their potential in creating new materials with specific electronic and structural characteristics. For example, the exploration of nitrobenzene derivatives through electron attachment spectroscopy provides insights into the electronic structures of these molecules, which is crucial for designing materials with desired electronic properties. Such studies are foundational for advancing materials science, particularly in developing semiconductors, conductive materials, and other high-tech applications (Asfandiarov et al., 2007).

Safety And Hazards

2-Chloro-1,3-difluoro-5-nitrobenzene causes severe skin burns and eye damage . It is harmful if swallowed and may cause an allergic skin reaction .

properties

IUPAC Name

2-chloro-1,3-difluoro-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF2NO2/c7-6-4(8)1-3(10(11)12)2-5(6)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWJLYOSFSRRDLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Cl)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40571269
Record name 2-Chloro-1,3-difluoro-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40571269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1,3-difluoro-5-nitrobenzene

CAS RN

3828-41-9
Record name 2-Chloro-1,3-difluoro-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40571269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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